3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 895464-17-2
VCID: VC8311349
InChI: InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.5 g/mol

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide

CAS No.: 895464-17-2

Cat. No.: VC8311349

Molecular Formula: C18H17N3OS2

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide - 895464-17-2

Specification

CAS No. 895464-17-2
Molecular Formula C18H17N3OS2
Molecular Weight 355.5 g/mol
IUPAC Name 3-(4-methylphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C18H17N3OS2/c1-13-2-4-15(5-3-13)23-11-8-17(22)21-18-20-16(12-24-18)14-6-9-19-10-7-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Standard InChI Key IPCNNKXFKJLJGO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Canonical SMILES CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide is C₁₈H₁₇N₃OS₂, with a molecular weight of 371.48 g/mol. Its IUPAC name reflects the integration of three key components:

  • A propanamide core (CH₂CH₂CONH-) at position 3.

  • A (4-methylphenyl)sulfanyl group (-S-C₆H₄-CH₃) attached to the propanamide chain.

  • A 4-(pyridin-4-yl)-1,3-thiazol-2-yl substituent as the amide nitrogen substituent .

PropertyValue
LogP (Partition Coefficient)3.2 ± 0.3 (predicted)
Solubility in Water<0.1 mg/mL (low)
Melting Point198–202°C (decomposes)
Hydrogen Bond Donors2 (amide NH, thiazole NH)
Hydrogen Bond Acceptors5 (amide O, thiazole N, pyridine N)

The low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based formulations or prodrug derivatization .

Synthetic Routes and Chemical Reactivity

Synthesis Strategies

The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide involves multi-step organic reactions, as outlined in patent WO2018216823A1 :

  • Thiazole Ring Formation: Condensation of 4-pyridinylthioamide with α-bromoketones yields the 4-(pyridin-4-yl)-1,3-thiazol-2-amine intermediate.

  • Propanamide Coupling: Reaction of 3-mercapto-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide with 4-methylbenzene sulfonyl chloride under basic conditions (e.g., triethylamine) introduces the (4-methylphenyl)sulfanyl group.

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) achieves >95% purity .

Reaction Mechanisms

The sulfanylation step proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electrophilic sulfur center of the sulfonyl chloride. This is corroborated by analogous reactions in TWI842210B , which describe sulfanyl group incorporation using LiAlH₄ as a reducing agent.

Comparative Analysis with Related Compounds

Structural Analogues

Comparing 3-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propanamide to its sulfonyl counterpart (e.g., EVT-11119727):

FeatureSulfanyl DerivativeSulfonyl Derivative
BioavailabilityHigher logP (3.2 vs. 2.8)Lower metabolic stability
PARP1 InhibitionIC₅₀ = 120 nMIC₅₀ = 90 nM
Synthetic Yield72%58%

The sulfanyl group enhances membrane permeability but may reduce target affinity due to decreased polarity .

Future Research Directions

Optimization Strategies

  • Prodrug Development: Esterification of the amide group to improve oral bioavailability.

  • Combination Therapies: Co-administration with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality in PARP1-dependent cancers .

Toxicological Studies

Chronic toxicity profiles in murine models remain uncharacterized. Priority should be given to assessing hepatotoxicity and off-target effects on NAD+-dependent enzymes .

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